6-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Description
This compound features a complex polycyclic architecture combining three distinct heterocyclic systems:
- 3-Methyl-3H-imidazo[4,5-b]pyridine: A fused bicyclic scaffold with an imidazole ring (positions 1–3) and a pyridine ring (positions 4–6).
- Octahydropyrrolo[2,3-c]pyrrole: A saturated bicyclic amine system that provides conformational rigidity and serves as a linker between the imidazopyridine and pyridine-carbonitrile moieties.
- Pyridine-3-carbonitrile: The terminal pyridine ring with a cyano group at position 3, which influences solubility, reactivity, and intermolecular interactions (e.g., dipole-dipole or π-stacking) .
Properties
IUPAC Name |
6-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-24-18-15(3-2-7-21-18)23-19(24)26-8-6-14-11-25(12-16(14)26)17-5-4-13(9-20)10-22-17/h2-5,7,10,14,16H,6,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAIRAEWSLWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- The octahydropyrrolo-pyrrole linker may confer greater conformational flexibility than cyclopentyl or piperidine groups.
Pyranopyrazole and Pyrazolo-Pyridine Carbonitriles
Compounds from –4 exhibit simpler bicyclic frameworks:
- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s): Synthesized in 80% yield with a melting point of 170.7–171.2°C. The pyranopyrazole core and chloro/methoxy substituents enhance lipophilicity .
- 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile : Prepared via ionic liquid-mediated synthesis, with a ketone group that may limit membrane permeability compared to the target compound’s fully saturated system .
Key Differences :
- The target compound’s tricyclic system provides more binding sites than pyranopyrazole or pyrazolo-pyridine derivatives.
- The absence of amino or ketone groups in the target compound could reduce polarity, improving blood-brain barrier penetration.
Thiazolo-Pyridine Carbonitriles
describes 5-amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile, synthesized via cyclocondensation. The thiazole ring introduces sulfur-based interactions (e.g., hydrogen bonding with cysteine residues), while the ketone group increases reactivity .
Key Differences :
- The thiazolo-pyridine system is smaller and less rigid than the target compound’s imidazo-pyrrolo-pyridine framework.
- The target compound’s cyano group is positioned on a pyridine ring rather than a thiazole, altering electronic properties.
Research Findings and Implications
- Synthetic Accessibility: Pyranopyrazole and pyrazolo-pyridine derivatives (–4) are synthesized in higher yields (80%) compared to the more complex tricyclic target compound, suggesting scalability challenges for the latter .
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